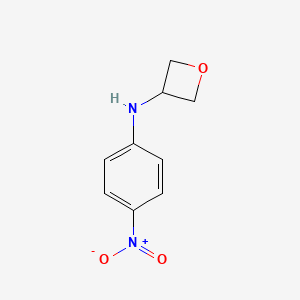

N-(4-nitrophenyl)oxetan-3-amine

説明

Significance of Oxetane (B1205548) Moieties in Contemporary Organic Synthesis and Heterocyclic Chemistry

The oxetane ring, a four-membered heterocycle containing an oxygen atom, has garnered immense interest in medicinal chemistry and drug discovery. acs.orgnih.govacs.org Its small, polar, and three-dimensional nature offers several advantages. nih.gov In drug design, oxetanes are often used to replace gem-dimethyl or carbonyl groups to enhance a compound's physicochemical properties. acs.orgbeilstein-journals.org

The incorporation of an oxetane moiety can lead to:

Improved Solubility: The polar nature of the oxetane ring can increase the aqueous solubility of a molecule. acs.orgnih.gov

Enhanced Metabolic Stability: Oxetanes can block metabolically susceptible sites in a molecule, leading to improved stability. acs.orgbeilstein-journals.org

Modulated Lipophilicity: The introduction of an oxetane can increase steric bulk without a significant rise in lipophilicity. acs.org

Fine-tuned Basicity: The electron-withdrawing effect of the oxetane ring can lower the pKa of nearby basic groups, which can be beneficial for drug candidates. nih.gov

These properties have established the oxetane motif as a desirable component in the development of new therapeutic agents for a wide range of diseases, including cancer, viral infections, and neurodegenerative conditions. nih.gov

Role of Nitrophenyl Substituents in Modulating Molecular Properties and Reactivity

The nitrophenyl group, specifically the 4-nitrophenyl substituent in this case, plays a crucial role in modifying the electronic properties and reactivity of the molecule. The nitro group (-NO2) is strongly electron-withdrawing, a characteristic that has significant implications for the molecule's behavior. wikipedia.orgyoutube.com

Key effects of the nitrophenyl group include:

Activation for Nucleophilic Aromatic Substitution: The presence of the nitro group on the aromatic ring facilitates nucleophilic aromatic substitution reactions. wikipedia.org

Acidity of Adjacent C-H Bonds: The electron-withdrawing nature of the nitro group can increase the acidity of adjacent carbon-hydrogen bonds. wikipedia.org

Synthetic Versatility: The nitro group can be readily reduced to an amine group (R-NH2), providing a key transformation in multi-step organic syntheses. youtube.com

This versatility makes nitro compounds valuable intermediates in the synthesis of various organic molecules, including dyes and pharmaceuticals. teachy.aiteachy.ai

Overview of Substituted Amines as Versatile Linkers and Synthetic Intermediates

Substituted amines are fundamental components in organic synthesis, often serving as versatile linkers to connect different molecular fragments. nih.govcombichemistry.com In the context of N-(4-nitrophenyl)oxetan-3-amine, the secondary amine acts as a bridge between the oxetane ring and the nitrophenyl group.

The utility of substituted amines as linkers stems from their ability to:

Form Stable Covalent Bonds: Amines readily react with various functional groups to form stable amide, sulfonamide, and other linkages. iris-biotech.de

Enable Modular Synthesis: They allow for a "plug and play" approach in assembling complex molecules from simpler building blocks. nih.gov

The reactivity of the amine can be tuned, and in many synthetic strategies, one of the amine's hydrogen atoms is replaced with a protecting group to allow for selective reactions at other sites. nih.gov

Research Context and Academic Relevance of the N-(4-nitrophenyl)oxetan-3-amine Scaffold

The N-(4-nitrophenyl)oxetan-3-amine scaffold combines the beneficial properties of its constituent parts, making it a molecule of significant academic and research interest. The synthesis of related structures, such as various tetrahydroisoquinolines containing a nitrophenyl group, has been explored for their potential anticancer and antioxidant properties. nih.gov

The academic relevance of this scaffold lies in its potential as a versatile intermediate for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. The presence of the reactive nitro group and the desirable oxetane moiety provides multiple avenues for further chemical modification and elaboration. sci-hub.seethz.ch

Interactive Data Table: Properties of N-(4-nitrophenyl)oxetan-3-amine

| Property | Value | Source |

| Molecular Formula | C9H10N2O3 | uni.lu |

| Monoisotopic Mass | 194.06914 Da | uni.lu |

| Predicted XlogP | 1.4 | uni.lu |

Structure

3D Structure

特性

IUPAC Name |

N-(4-nitrophenyl)oxetan-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c12-11(13)9-3-1-7(2-4-9)10-8-5-14-6-8/h1-4,8,10H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTCZFBXKDDWCIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Structure Elucidation and Advanced Spectroscopic Analysis of N 4 Nitrophenyl Oxetan 3 Amine Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural analysis of N-(4-nitrophenyl)oxetan-3-amine and its derivatives, providing profound insights into the atomic connectivity and electronic environment within the molecule.

Proton NMR spectra provide valuable information about the chemical environment of hydrogen atoms. For N-(4-nitrophenyl)oxetan-3-amine, the aromatic protons of the nitrophenyl group typically appear as two distinct doublets in the downfield region, a consequence of the strong electron-withdrawing nature of the nitro group. For instance, in p-nitroaniline, the protons ortho to the nitro group resonate at approximately 8.0 ppm, while those meta to it appear around 6.6-6.7 ppm. rsc.orgchemicalbook.com The protons of the oxetane (B1205548) ring exhibit characteristic signals in the upfield region. The methine proton (CH) attached to the nitrogen and the oxetane ring would likely appear as a multiplet, influenced by coupling with the adjacent methylene (B1212753) (CH₂) protons. The methylene protons of the oxetane ring would also present as complex multiplets due to geminal and vicinal coupling. The amine proton (NH) signal can vary in its chemical shift and may sometimes be broad or difficult to observe without specialized techniques. scispace.com

Table 1: Representative ¹H NMR Data for N-(4-nitrophenyl)aniline Analogues

| Compound | Solvent | Aromatic Protons (ppm) | Amine Proton (ppm) | Reference |

| p-Nitroaniline | DMSO-d6 | 7.98 (d, 2H), 6.64 (d, 2H) | 5.97 | rsc.orgchemicalbook.com |

| N-Ethyl-4-nitroaniline | Not Specified | Not Specified | Not Specified | scispace.com |

| N-(4-bromobenzyl)aniline | CDCl₃ | 7.56-7.53 (d, 2H), 7.29 (m, 4H), 6.85-6.81 (t, 1H), 6.70-6.68 (d, 2H) | Not Specified | rsc.org |

Note: 'd' denotes a doublet and 'm' denotes a multiplet.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework. In N-(4-nitrophenyl)oxetan-3-amine, the carbon attached to the nitro group (C-NO₂) is significantly deshielded and appears at a high chemical shift, typically around 156 ppm in p-nitroaniline. rsc.org The other aromatic carbons also show distinct signals, with the carbon attached to the amino group appearing at a lower chemical shift. The carbons of the oxetane ring will have characteristic shifts in the aliphatic region of the spectrum. The carbon atom bonded to both the nitrogen and the oxetane ring (C-N) is expected to be in the range of 40-60 ppm, while the methylene carbons of the oxetane ring would appear at slightly different chemical shifts. rsc.orgorganicchemistrydata.org

Table 2: Representative ¹³C NMR Data for N-(4-nitrophenyl)aniline Analogues

| Compound | Solvent | Aromatic Carbons (ppm) | Aliphatic Carbons (ppm) | Reference |

| p-Nitroaniline | DMSO-d6 | 156.67, 136.63, 127.37, 113.35 | - | rsc.org |

| N-(4-bromobenzyl)aniline | CDCl₃ | 147.4, 138.1, 131.3, 128.9, 128.6, 120.5, 117.4, 112.5 | 47.2 (CH₂) | rsc.org |

| 3-Nitrophenylacetic acid | Not Specified | 125.4, 125.8, 126.0, 126.9, 127.23, 127.29, 127.6, 128.3, 128.8, 130.1, 131.6, 133.8, 140.3, 140.8 | - | rsc.orgchemicalbook.com |

Nitrogen NMR, particularly ¹⁵N NMR due to its sharper signals, is a powerful tool for directly investigating the electronic environment of the nitrogen atoms in the amino and nitro groups. The chemical shift of the nitro group nitrogen in nitroaromatic compounds is typically found in a distinct region. For instance, the ¹⁵N chemical shift range for aliphatic nitro groups is approximately 385 to 410 ppm. researchgate.net The chemical shift of the amine nitrogen is sensitive to substitution on the aromatic ring. In a series of aniline (B41778) derivatives, a correlation between ¹⁵N chemical shifts and their pKa values has been observed, with 4-nitroaniline (B120555) showing a specific shift that reflects the electron-withdrawing effect of the nitro group. researchgate.net

For fluorinated analogues of N-(4-nitrophenyl)oxetan-3-amine, ¹⁹F NMR spectroscopy offers a highly sensitive method for structural characterization. The chemical shifts of fluorine atoms are very sensitive to their electronic environment, making this technique ideal for probing the effects of substituents on the aromatic ring. nih.gov The presence of fluorine can also introduce C-F coupling constants in the ¹³C NMR spectrum, providing additional structural information. mdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify characteristic vibrational modes. For N-(4-nitrophenyl)oxetan-3-amine, the IR spectrum would be expected to show strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, typically found in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. capes.gov.brnih.gov The N-H stretching vibration of the secondary amine would appear in the range of 3300-3500 cm⁻¹. The C-N stretching vibration would also be present. The oxetane ring has characteristic puckering and breathing vibrations, though these may be less intense and harder to assign definitively without theoretical calculations. acs.orgrsc.org

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the nitro group, which often give a strong signal. capes.gov.brresearchgate.netrsc.orgrsc.orgresearchgate.net The aromatic ring vibrations also produce characteristic bands in the Raman spectrum. For example, in p-nitrobenzoic acid, distinct Raman peaks are observed that can be attributed to the nitrophenyl moiety. researchgate.net

Table 3: Characteristic Vibrational Frequencies for Related Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 | nih.gov |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 | capes.gov.brresearchgate.net |

| Amine (N-H) | Stretch | 3300 - 3500 | nih.gov |

| Carbonyl (C=O) (in related compounds) | Stretch | ~1700 | mdpi.comnih.gov |

| C-O-C (in oxetane) | Stretch | ~980 | acs.org |

Analysis of Intramolecular Charge Transfer Effects via Vibrational Signatures

The vibrational spectrum of N-(4-nitrophenyl)oxetan-3-amine is highly informative of its electronic structure, particularly the intramolecular charge transfer (ICT) occurring between the electron-donating secondary amine and the electron-withdrawing nitrophenyl group. This ICT character is a hallmark of "push-pull" systems, where electron density is shifted from a donor moiety to an acceptor moiety through a π-conjugated bridge.

The key vibrational modes sensitive to this charge transfer are the stretching frequencies of the nitro (NO₂) group and the amino (N-H) group.

Nitro Group Vibrations: The nitro group exhibits symmetric (νs) and asymmetric (νas) stretching modes. In a simple nitrobenzene (B124822) molecule, these appear at distinct frequencies. However, in N-(4-nitrophenyl)oxetan-3-amine, the electron donation from the amine group increases the electron density in the aromatic ring and partially onto the nitro group. This delocalization weakens the N-O bonds, resulting in a redshift (lower frequency) of both the symmetric and asymmetric stretching vibrations compared to non-substituted nitroaromatics. This shift is a direct vibrational signature of the ground-state charge transfer.

Amino Group Vibrations: Conversely, the N-H stretching vibration of the secondary amine is also affected. As the lone pair of the nitrogen atom participates in the charge donation to the nitrophenyl system, the N-H bond character can be subtly altered, which may be reflected in its stretching frequency and bond strength.

Theoretical calculations, such as those using Time-Dependent Density Functional Theory (TDDFT), are often employed to correlate these experimental vibrational shifts with the calculated electronic transitions and charge distribution within the molecule, confirming the extent of ICT. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a definitive technique for confirming the elemental composition of N-(4-nitrophenyl)oxetan-3-amine by providing a highly accurate mass measurement. The monoisotopic mass of the neutral molecule (C₉H₁₀N₂O₃) is 194.06914 Da. uni.lu In practice, HRMS analysis is typically performed on protonated or other adducted forms of the molecule.

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | [C₉H₁₁N₂O₃]⁺ | 195.07642 |

| [M+Na]⁺ | [C₉H₁₀N₂O₃Na]⁺ | 217.05836 |

| [M+K]⁺ | [C₉H₁₀N₂O₃K]⁺ | 233.03230 |

| [M-H]⁻ | [C₉H₉N₂O₃]⁻ | 193.06186 |

Table 1: Predicted m/z values for common adducts of N-(4-nitrophenyl)oxetan-3-amine in HRMS analysis. Data sourced from PubChem. uni.lu

Fragmentation analysis, typically performed via tandem mass spectrometry (MS/MS), provides insight into the molecule's structural connectivity. For N-(4-nitrophenyl)oxetan-3-amine, the fragmentation pattern would likely be dominated by cleavages at the weakest bonds and the loss of stable neutral fragments. A probable fragmentation pathway for the [M+H]⁺ ion could involve:

Loss of the oxetane moiety: Cleavage of the C-N bond connecting the oxetane ring to the nitrophenyl group, which is a common fragmentation pathway for substituted amines.

Cleavage within the oxetane ring: The strained four-membered ring could undergo ring-opening followed by fragmentation.

Loss of the nitro group: Fragmentation involving the loss of NO₂ (46 Da) or NO (30 Da) from the aromatic ring.

The precise fragmentation pattern helps to confirm the identities and positions of the different functional groups within the molecule. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

The UV-Vis absorption spectrum of N-(4-nitrophenyl)oxetan-3-amine is dominated by its primary chromophore, the 4-nitrophenylamine system. The spectrum arises from electronic transitions between molecular orbitals. For this molecule, several distinct transitions are expected:

π→π* Transitions: These are high-intensity absorptions associated with the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic ring. For substituted benzenes, these often appear as two distinct bands. nih.gov

n→π* Transitions: A lower intensity absorption may be observed corresponding to the promotion of a non-bonding electron (from the oxygen atoms of the nitro group or the nitrogen of the amine) to a π* antibonding orbital of the aromatic ring.

Intramolecular Charge Transfer (ICT) Band: The most characteristic feature for this "push-pull" molecule is a strong absorption band at a longer wavelength (lower energy) than the typical π→π* transitions of the parent chromophores. This band is a result of the promotion of an electron from an orbital primarily located on the electron-donating amine-oxetane portion (the HOMO) to an orbital primarily located on the electron-withdrawing nitrophenyl portion (the LUMO). The presence of this band, often extending into the visible region, is responsible for the color of many nitrophenylamine compounds. researchgate.net For instance, 4-nitroaniline in solution exhibits a characteristic absorption peak around 380-400 nm due to this ICT. researchgate.net The position and intensity of this band are highly sensitive to solvent polarity, often showing a red shift (bathochromic shift) in more polar solvents, which stabilize the more polar excited state.

X-ray Crystallography for Definitive Solid-State Structural Determination

While a specific crystal structure for N-(4-nitrophenyl)oxetan-3-amine is not available in the reviewed literature, the principles of X-ray crystallography allow for a hypothetical analysis based on its functional groups and related known structures. This technique would provide unambiguous information on bond lengths, bond angles, and the molecule's conformation in the solid state.

The crystal packing of N-(4-nitrophenyl)oxetan-3-amine would be governed by a combination of intermolecular forces. nih.govnih.gov

Hydrogen Bonding: The secondary amine (N-H group) is a strong hydrogen bond donor. It can form robust hydrogen bonds with the available acceptors: the oxygen atoms of the nitro group or the oxygen atom of the oxetane ring from a neighboring molecule. These N-H···O interactions are expected to be a primary organizing force in the crystal lattice, potentially forming chains or dimeric motifs. nih.govnih.gov

π-π Stacking: The electron-deficient nitrophenyl rings are prone to engage in π-π stacking interactions. These interactions, where the aromatic rings of adjacent molecules pack against each other, would further stabilize the crystal structure, likely in a parallel-displaced or T-shaped arrangement to minimize electrostatic repulsion. nih.gov

A crystal structure would reveal the precise internal geometry of the molecule.

Oxetane Ring Conformation: The four-membered oxetane ring is not planar and adopts a puckered conformation to relieve ring strain. The degree of puckering and the specific bond angles (e.g., C-O-C, C-C-C) would be determined with high precision.

Nitrophenyl Ring Geometry: The geometry of the benzene (B151609) ring would likely show minor distortions from ideal hexagonal symmetry due to the electronic influence of the strong donor (amine) and acceptor (nitro) substituents.

Reaction Mechanisms and Mechanistic Pathways Involving the N 4 Nitrophenyl Oxetan 3 Amine Scaffold

Nucleophilic Reactivity of the Amine Functionality

The amine functionality in N-(4-nitrophenyl)oxetan-3-amine serves as a nucleophilic center, a characteristic attributed to the lone pair of electrons on the nitrogen atom. chemguide.co.uk However, the nucleophilicity and basicity of this secondary amine are significantly modulated by the electronic effects of the attached 4-nitrophenyl and oxetanyl groups. The potent electron-withdrawing nature of the 4-nitrophenyl group, through both inductive and resonance effects, substantially decreases the electron density on the nitrogen atom, thereby reducing its reactivity compared to simple alkylamines. chemistrysteps.commasterorganicchemistry.com

Kinetics and Thermodynamics of Aminolysis Reactions

Aminolysis reactions involving aromatic amines have been extensively studied, particularly with substrates activated by a 4-nitrophenyl group. Kinetic investigations of the aminolysis of esters and carbonates containing a 4-nitrophenyl leaving group often reveal a stepwise mechanism proceeding through a tetrahedral intermediate. nih.govnih.gov When N-(4-nitrophenyl)oxetan-3-amine acts as the nucleophile, a similar mechanistic pathway is anticipated.

The reaction kinetics can be described by a multi-step process where the initial nucleophilic attack of the amine on an electrophilic center is often the rate-determining step. For reactions with substrates like 4-nitrophenyl acetate, the rate of reaction is typically monitored by the release of the 4-nitrophenoxide ion. nih.gov Under pseudo-first-order conditions (with an excess of the amine), the observed rate constant (k_obs) is determined. The dependence of k_obs on the amine concentration can provide insights into the reaction mechanism, with linear relationships suggesting a rate-limiting formation of the tetrahedral intermediate. nih.gov

The general mechanism for the aminolysis of an ester (R-CO-OR') by N-(4-nitrophenyl)oxetan-3-amine (Ar-NH-Ox) can be depicted as:

Formation of a tetrahedral intermediate (T±): Ar-NH-Ox + R-CO-OR' ⇌ T± (rate constants k1 and k-1)

Breakdown of the intermediate: T± → Products (rate constant k2)

The Brønsted-type plot, which correlates the logarithm of the reaction rate constant with the pKa of the nucleophilic amine, is a valuable tool in elucidating these mechanisms. A linear Brønsted plot with a slope (β) between 0 and 1 is indicative of a concerted or stepwise mechanism where the formation of the intermediate is rate-determining. nih.govnih.gov

| Amine Nucleophile | Substrate | β (Brønsted slope) | Mechanism |

| Secondary Alicyclic Amines | Phenyl 4-nitrophenyl thionocarbonate | 0.25 | Stepwise, formation of tetrahedral intermediate is rate-determining nih.gov |

| Secondary Alicyclic Amines | 4-Nitrophenyl chlorothionoformate | 0.26 | Stepwise, formation of tetrahedral intermediate is rate-determining nih.gov |

| Cyclic Secondary Amines | 4-Nitrophenyl benzoate | 0.81 | Stepwise koreascience.kr |

| Secondary Alicyclic Amines | Methyl 4-nitrophenyl carbonate | Biphasic (β₁ = 0.3, β₂ = 1.0) | Stepwise, change in rate-determining step with amine basicity researchgate.net |

Influence of Amine Basicity and Substituent Effects on Reaction Pathways

The basicity of an amine is a critical determinant of its nucleophilicity and, consequently, its reactivity. The presence of the electron-withdrawing 4-nitrophenyl group on the nitrogen atom of N-(4-nitrophenyl)oxetan-3-amine significantly reduces its basicity. masterorganicchemistry.commasterorganicchemistry.com This effect is due to the delocalization of the nitrogen's lone pair into the aromatic ring, which is further enhanced by the nitro group's strong resonance-withdrawing ability, particularly when it is in the para position. masterorganicchemistry.com As a result, N-(4-nitrophenyl)oxetan-3-amine is expected to be a much weaker base and a poorer nucleophile than aliphatic amines or even aniline (B41778). msu.edu

This reduced basicity has a profound impact on reaction pathways. In many aminolysis reactions, a change in the rate-determining step is observed as the basicity of the amine nucleophile is varied. researchgate.netresearchgate.net For strongly basic amines, the formation of the tetrahedral intermediate (k1) is often rate-limiting. For less basic amines, such as N-(4-nitrophenyl)oxetan-3-amine, the breakdown of this intermediate to products (k2) can become the slowest step. This is often reflected in a curved Brønsted plot. researchgate.net

Substituent effects on the aromatic ring play a crucial role. Electron-donating groups on the phenyl ring would increase the amine's basicity and nucleophilicity, accelerating the rate of nucleophilic attack. Conversely, the 4-nitro group in the subject compound deactivates the amine towards electrophiles. researchgate.net

| Compound | pKa of Conjugate Acid | Effect of Substituent |

| Cyclohexylamine | ~10.6 | Alkyl group (electron-donating) |

| Ammonia | 9.25 | No substituent |

| Aniline | 4.6 | Phenyl group (weakly electron-withdrawing) msu.edu |

| 4-Nitroaniline (B120555) | 1.0 | 4-Nitrophenyl group (strongly electron-withdrawing) masterorganicchemistry.com |

| N-(4-nitrophenyl)oxetan-3-amine | Estimated < 1.0 | 4-Nitrophenyl group (strongly electron-withdrawing) |

Ring-Opening Reactions of the Oxetane (B1205548) Moiety

The oxetane ring is a four-membered cyclic ether characterized by significant ring strain (approximately 106 kcal/mol). researchgate.net This inherent strain makes the oxetane moiety susceptible to ring-opening reactions under various conditions, providing a versatile pathway to functionalized 1,3-diols and their derivatives. acs.orgresearchgate.net The regioselectivity of these reactions is largely governed by steric and electronic factors. magtech.com.cn

Acid-Catalyzed Oxetane Ring-Opening Mechanisms

Under acidic conditions (either Brønsted or Lewis acids), the oxygen atom of the oxetane ring is protonated or coordinates with the Lewis acid. utexas.eduillinois.edu This activation significantly enhances the electrophilicity of the ring carbons, facilitating nucleophilic attack. The mechanism of the ring-opening can have characteristics of both SN1 and SN2 pathways.

For unsymmetrically substituted oxetanes, the regioselectivity of the nucleophilic attack is dictated by the stability of the potential carbocationic intermediates. The attack generally occurs at the more substituted carbon atom, as this position can better stabilize the developing positive charge. magtech.com.cn In the case of N-(4-nitrophenyl)oxetan-3-amine, the C2 and C4 positions of the oxetane ring are sterically less hindered than the C3 position. However, under acidic conditions, the reaction proceeds via a more stable carbenium ion-like transition state, favoring attack at the more substituted carbon if one were present. In this specific molecule, C2 and C4 are equivalent.

A general mechanism involves:

Activation of the oxetane oxygen: The ether oxygen is protonated by an acid (H-A).

Nucleophilic attack: A nucleophile (Nu-) attacks one of the ring carbons, leading to the cleavage of a C-O bond.

This acid-catalyzed pathway enables the use of weak nucleophiles, such as water, alcohols, or halides, for the ring-opening reaction. magtech.com.cn

Base-Mediated Oxetane Ring Transformations and Rearrangements

While less common than acid-catalyzed reactions, ring-opening of oxetanes can also be achieved under basic conditions, typically requiring a strong base. magtech.com.cn These reactions generally proceed via an SN2 mechanism, with the base or a nucleophile attacking one of the sterically less hindered carbon atoms of the oxetane ring.

In the context of N-(4-nitrophenyl)oxetan-3-amine, a strong base could potentially induce intramolecular reactions. For instance, deprotonation of the secondary amine could generate a potent internal nucleophile that might attack the oxetane ring, although this is sterically and electronically challenging. More commonly, base-mediated transformations involve external nucleophiles or rearrangements facilitated by the base. Some literature describes tandem reactions where an initial intermolecular coupling is followed by a base-induced intramolecular oxetane opening to form complex polycyclic heterocycles. beilstein-journals.org

Nucleophilic Ring-Opening by Various Reagents

A wide array of strong nucleophiles can directly open the oxetane ring without the need for acid catalysis. magtech.com.cnyoutube.com These reactions are driven by the release of ring strain and typically follow an SN2 pathway. Consequently, the nucleophilic attack preferentially occurs at the less sterically hindered carbon atom of the oxetane ring. magtech.com.cn

Common nucleophiles for this transformation include:

Organometallic reagents: Grignard reagents (RMgX) and organolithium compounds (RLi) are powerful nucleophiles that attack a methylene (B1212753) carbon of the oxetane ring to form primary alcohols after an acidic workup. youtube.com

Hydride reagents: Lithium aluminum hydride (LiAlH4) can act as a source of hydride ions (H-) to open the ring, yielding alcohols. researchgate.net

Nitrogen nucleophiles: Amines can open oxetanes, although this often requires elevated temperatures or Lewis acid catalysis due to the lower nucleophilicity of amines compared to organometallics. utexas.edu

Sulfur nucleophiles: Thiols and their conjugate bases (thiolates) are effective nucleophiles for oxetane ring-opening, producing 3-thio-1-propanols. researchgate.net

| Reaction Condition | Predominant Mechanism | Site of Nucleophilic Attack | Product Type |

| Acid-Catalyzed | SN1-like | More substituted carbon | 1,3-Diol derivatives magtech.com.cn |

| Base-Mediated | SN2 | Less substituted carbon | 1,3-Diol derivatives magtech.com.cn |

| Strong Nucleophiles (e.g., RLi, RMgX) | SN2 | Less substituted carbon | Primary alcohols with extended carbon chain youtube.com |

Influence of the 4-Nitrophenyl Group on Reaction Dynamics

The 4-nitrophenyl group, a prominent feature of the N-(4-nitrophenyl)oxetan-3-amine scaffold, exerts a profound influence on the molecule's reactivity. This influence stems primarily from its strong electron-withdrawing nature, which modulates the nucleophilicity of the amine and introduces unique properties that can be exploited for reaction monitoring.

Electron-Withdrawing Effects on Amine Nucleophilicity and Oxetane Ring Strain

The presence of the nitro group in the para position of the phenyl ring significantly deactivates the amine group. This deactivation is a consequence of the inductive effect and resonance, which pull electron density away from the nitrogen atom. As a result, the lone pair of electrons on the nitrogen is less available to attack electrophiles, leading to a marked decrease in the amine's nucleophilicity compared to non-aromatic amines or anilines with electron-donating substituents. masterorganicchemistry.com This reduced nucleophilicity has significant implications for the types of reactions the molecule can undergo and the conditions required to effect transformations. For instance, reactions that typically proceed readily with more nucleophilic amines may require harsher conditions, such as higher temperatures or the use of strong acids or bases to facilitate the reaction.

The oxetane ring, a four-membered heterocycle, possesses inherent ring strain due to the deviation of its bond angles from the ideal tetrahedral angle. This strain makes the ring susceptible to ring-opening reactions. The electron-withdrawing nature of the 4-nitrophenyl group can further influence this reactivity. While the primary electronic effect is on the amine, this can indirectly affect the stability and reactivity of the adjacent oxetane ring. The inductive electron-withdrawing effect of the oxetane ring itself can also reduce the basicity of the adjacent amine. nih.gov

Table 1: Comparative pKa Values and Nucleophilicity Parameters

| Compound | pKa of Conjugate Acid | Relative Nucleophilicity |

| Cyclohexylamine | 10.6 | High |

| Aniline | 4.6 | Moderate |

| N-(4-nitrophenyl)oxetan-3-amine | < 1 (estimated) | Low |

| 4-Nitroaniline | 1.0 | Very Low |

This table presents estimated and comparative values to illustrate the electronic effect of the 4-nitrophenyl group. Precise experimental values for N-(4-nitrophenyl)oxetan-3-amine may not be readily available.

Utilization of the Nitrophenyl Chromophore for Reaction Monitoring

A significant advantage of the 4-nitrophenyl group is its chromophoric nature. This group absorbs ultraviolet-visible (UV-Vis) light, imparting a distinct color to the compound and its solutions. Any reaction that alters the electronic environment of the 4-nitrophenyl group will likely result in a change in the wavelength of maximum absorbance (λmax) and the molar absorptivity. This property allows for the convenient monitoring of reaction progress using spectrophotometric techniques. nih.gov

For example, if N-(4-nitrophenyl)oxetan-3-amine undergoes a reaction at the amine functionality, such as N-alkylation or N-acylation, the electronic conjugation between the nitrogen lone pair and the aromatic ring is altered. This change in conjugation will lead to a shift in the UV-Vis spectrum, which can be quantitatively measured to determine the rate of the reaction and the extent of conversion. This is a powerful tool for kinetic studies and reaction optimization, as it provides a non-invasive, real-time method for tracking the disappearance of the starting material and the appearance of the product. nih.gov

Table 2: Spectroscopic Data for Reaction Monitoring

| Species | λmax (nm) | Molar Absorptivity (ε) |

| N-(4-nitrophenyl)oxetan-3-amine | ~380 | High |

| N-acylated product | Shifted λmax | Different ε |

| Ring-opened product | Shifted λmax | Different ε |

The values in this table are illustrative. The actual λmax and ε values would be dependent on the specific reaction and solvent conditions.

Proposed Reaction Intermediates and Transition State Analysis

Understanding the reaction mechanisms involving N-(4-nitrophenyl)oxetan-3-amine requires a consideration of the plausible intermediates and transition states. While specific experimental studies on this molecule are limited, analogies can be drawn from the well-established reactivity of anilines, oxetanes, and compounds bearing nitroaryl groups.

In reactions where the amine acts as a nucleophile, the initial step typically involves the formation of a tetrahedral intermediate. For example, in an acylation reaction, the nitrogen atom would attack the carbonyl carbon of the acylating agent, leading to a zwitterionic tetrahedral intermediate. The stability of this intermediate and the energy of the transition state leading to it are influenced by the electronic properties of the 4-nitrophenyl group. The electron-withdrawing nature of this group would destabilize the positive charge that develops on the nitrogen atom in the transition state, thus increasing the activation energy for this step. nih.gov

For reactions involving the oxetane ring, such as acid-catalyzed ring-opening, the initial step is the protonation of the oxetane oxygen. This is followed by nucleophilic attack on one of the ring carbons. The transition state for this process would involve a partially broken C-O bond and a partially formed bond with the incoming nucleophile. The regioselectivity of the nucleophilic attack would be influenced by both steric and electronic factors.

Computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the structures and energies of these proposed intermediates and transition states. nih.govresearchgate.net Such studies can help to elucidate the reaction pathways, predict the most likely products, and rationalize experimentally observed reactivity. For instance, DFT calculations could be used to model the transition state for the ring-opening of the oxetane and to determine the activation energy barrier for this process.

Synthesis and Characterization of Functional Analogues and Derivatives of N 4 Nitrophenyl Oxetan 3 Amine

Modifications on the Oxetane (B1205548) Ring System

The inherent ring strain and the presence of the oxygen heteroatom make the oxetane ring a key site for structural diversification. Synthetic strategies have been developed to create more complex architectures, including spirocyclic systems and functionalized mimics of biological building blocks.

Spirocyclic Oxetane Derivatives and Fused Systems

The construction of spirocyclic systems, where a single carbon atom is shared by two rings, and fused ring systems introduces significant three-dimensionality and conformational rigidity. These modifications can be valuable in medicinal chemistry for optimizing ligand-receptor interactions.

One established method for creating spirocyclic oxetanes is the Paternò–Büchi reaction, a [2+2] photocycloaddition between a ketone and an alkene. scispace.commdpi.comrsc.org While direct application to N-(4-nitrophenyl)oxetan-3-amine as the alkene component is not explicitly detailed in the literature, the principle can be extended. For instance, a derivative where the amine is appropriately protected could potentially undergo cycloaddition with a suitable ketone to yield a spiro-oxetane. A telescoped three-step sequence involving the Paternò–Büchi reaction, nucleophilic ring-opening of an intermediate anhydride (B1165640), and subsequent coupling has been reported for the synthesis of functionalized spirocyclic oxetanes. scispace.commdpi.comrsc.org

Another versatile approach to spiro-oxetanes involves the intramolecular Williamson etherification. This method has been utilized in the synthesis of spiro-oxetanes through a 1,4-C–H insertion followed by etherification. beilstein-journals.org Additionally, a one-step synthesis of spirooxindole 2,2-disubstituted oxetanes has been achieved through an addition/substitution cascade, reacting 3-hydroxyindolinones with phenyl vinyl selenone. beilstein-journals.org

The fusion of the oxetane ring to other heterocyclic systems has also been explored. For example, a spirocyclic oxetane-fused benzimidazole (B57391) has been synthesized. mdpi.com The synthesis involved the conversion of a spirocyclic oxetane into an o-cycloalkylaminoacetanilide, which then underwent oxidative cyclization to form the fused benzimidazole system. mdpi.com This suggests that N-(4-nitrophenyl)oxetan-3-amine could potentially be a precursor to analogous fused systems, where the aniline-type nitrogen participates in the formation of a new heterocyclic ring.

A general strategy for accessing spirocyclic oxetanes involves the use of 3-oxetanone (B52913) as a starting material. Copper-catalyzed four-component cascade reactions of 3-oxetanone with an amino alcohol, formaldehyde (B43269), and an alkyne have been shown to produce spirooxazolidines. mdpi.com

| Synthetic Strategy | Description | Potential Application to N-(4-nitrophenyl)oxetan-3-amine |

| Paternò–Büchi Reaction | [2+2] photocycloaddition between a carbonyl compound and an alkene to form an oxetane ring. scispace.commdpi.comrsc.org | A protected form of N-(4-nitrophenyl)oxetan-3-amine could serve as the alkene component. |

| Intramolecular Williamson Etherification | Cyclization of a halohydrin to form an ether, in this case, the oxetane ring. beilstein-journals.org | A derivative of the parent compound with a suitable leaving group could undergo this cyclization. |

| Addition/Substitution Cascade | A multi-step reaction sequence occurring in a single pot to form a complex molecule. beilstein-journals.org | Could be adapted to create spiro-fused systems with the oxetane ring. |

| Oxidative Cyclization | Formation of a fused ring system through an oxidation-mediated cyclization reaction. mdpi.com | The amino group of the parent compound could participate in the formation of a fused heterocycle. |

| Multi-component Cascade Reaction | A reaction where multiple starting materials react to form a complex product in a single operation. mdpi.com | A derivative of the parent compound could potentially be incorporated into such a reaction. |

Functionalized Oxetane Amino Acid Mimics and Peptidomimetics

The incorporation of unnatural amino acids and peptide bond isosteres into peptides is a powerful strategy for developing novel therapeutics with improved properties. The oxetane scaffold has emerged as a valuable component in the design of amino acid mimics and peptidomimetics. scispace.comacs.orgnih.govnih.govrsc.org

The synthesis of oxetanyl peptides, where an amide bond is replaced by a non-hydrolyzable oxetanylamine fragment, has been reported. nih.gov This creates pseudo-dipeptides with a similar hydrogen bond donor/acceptor pattern to native peptides but with enhanced stability against enzymatic degradation. The general synthetic approach involves the addition of nitroalkanes to oxetan-3-one, followed by conversion to oxetanyl dipeptides. nih.gov This methodology could be adapted to incorporate the N-(4-nitrophenyl) group, creating novel peptidomimetic building blocks.

Solid-phase peptide synthesis (SPPS) has been successfully employed to create peptidomimetics where a backbone amide C=O bond is replaced by an oxetane ring. acs.orgnih.gov The oxetane-containing dipeptide building blocks are synthesized in solution and then incorporated into peptide chains using conventional Fmoc-SPPS. acs.orgnih.gov This demonstrates the feasibility of integrating oxetane-modified amino acids into larger peptide structures.

Furthermore, new azetidine (B1206935) and oxetane amino acid derivatives have been synthesized through the aza-Michael addition of NH-heterocycles to methyl 2-(oxetan-3-ylidene)acetates. mdpi.comnih.gov This approach allows for the introduction of diverse heterocyclic moieties onto the oxetane scaffold, offering a pathway to a wide range of functionalized amino acid mimics.

| Building Block | Synthetic Approach | Key Features |

| Oxetanyl Peptides | Addition of nitroalkanes to oxetan-3-one followed by further transformations. nih.gov | Replaces a peptide bond with a stable oxetanylamine linkage. nih.gov |

| Oxetane-Modified Dipeptides for SPPS | Solution-phase synthesis of dipeptide building blocks for subsequent solid-phase synthesis. acs.orgnih.gov | Allows for site-specific incorporation of oxetane units into peptides. acs.orgnih.gov |

| Oxetane Amino Acid Derivatives | Aza-Michael addition to methyl 2-(oxetan-3-ylidene)acetates. mdpi.comnih.gov | Enables the introduction of diverse heterocyclic functionalities. mdpi.comnih.gov |

Variations on the Nitrophenyl Moiety

Halogenated Nitrophenyl Oxetane Amines

The introduction of halogen atoms onto the nitrophenyl ring can modulate the electronic nature and lipophilicity of the molecule. While the direct halogenation of N-(4-nitrophenyl)oxetan-3-amine is not extensively documented, established methods for the synthesis of halogenated nitroaromatics can be applied.

For example, the synthesis of N-substituted 3-nitrothiophen-2-amines has been achieved from α-nitroketene N,S-aryl/alkylaminoacetals, where the aryl group can be a halogenated phenyl ring. nih.gov This suggests that a similar strategy could be employed to synthesize halogenated N-phenyloxetan-3-amine derivatives, which could then be nitrated. Alternatively, starting from a halogenated nitrobenzene (B124822), nucleophilic aromatic substitution with oxetan-3-amine could yield the desired halogenated derivatives.

Exploration of Other Electron-Withdrawing and Electron-Donating Substituents on the Phenyl Ring

Beyond halogens, a wide array of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can be introduced onto the phenyl ring to systematically study their effects. The amine group itself can act as an electron-donating group through resonance or an electron-withdrawing group through induction, depending on its electronic environment. stackexchange.com

The synthesis of dinitro-substituted furans, thiophenes, and azoles has been achieved through direct nitration of the corresponding mononitro compounds. wustl.edu This indicates that it might be possible to introduce a second nitro group onto the phenyl ring of N-(4-nitrophenyl)oxetan-3-amine under suitable conditions.

The synthesis of various substituted nitro-containing heterocycles provides a blueprint for creating analogues of N-(4-nitrophenyl)oxetan-3-amine with different substituents. For instance, the synthesis of new 5,6,7,8-tetrahydroisoquinolines bearing a 3- or 4-nitrophenyl group has been reported, where the nitrophenyl moiety is introduced early in the synthetic sequence. nih.gov

| Substituent Type | Examples | Potential Synthetic Strategy |

| Halogens | -F, -Cl, -Br, -I | Nucleophilic aromatic substitution on a halogenated nitrobenzene with oxetan-3-amine. |

| Other Electron-Withdrawing Groups | -CN, -CF3, -SO2R | Synthesis from a correspondingly substituted aniline (B41778) followed by nitration, or from a substituted nitrobenzene. |

| Electron-Donating Groups | -OCH3, -CH3, -NR2 | Synthesis from a correspondingly substituted aniline followed by nitration. |

Heterocyclic Ring Fusions and Annulations Involving the Core Structure

The N-(4-nitrophenyl)oxetan-3-amine core structure can serve as a building block for the construction of more complex, fused heterocyclic systems. Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool in this regard.

[3+2]-Annulation reactions with nitroalkenes are widely used for the synthesis of five-membered aromatic nitrogen heterocycles. chim.itresearchgate.net These reactions can proceed through various pathways, including oxidative annulation and annulation/elimination, leading to a diverse range of products. chim.itresearchgate.net The nitro group in the nitrophenyl moiety of N-(4-nitrophenyl)oxetan-3-amine could potentially influence or participate in such annulation reactions.

The reductive heterocyclization of 3-(2-nitrophenyl)isoxazoles has been utilized to synthesize quinoline-4-amines. nih.gov This suggests that a suitably functionalized derivative of N-(4-nitrophenyl)oxetan-3-amine could undergo a similar reductive cyclization to form a fused quinoline-type structure.

Furthermore, tandem annulation reactions of 1,3-enynes have been developed for the synthesis of functionalized pyridine (B92270) and pyrrole (B145914) derivatives. beilstein-journals.org By designing a synthetic route where the N-(4-nitrophenyl)oxetan-3-amine core is part of a 1,3-enyne system, it may be possible to construct novel fused pyridyl or pyrrolyl derivatives.

Benzimidazole-Fused Oxetanes

The synthesis of heterocyclic systems where an oxetane ring is fused to a benzimidazole core represents an area of interest in medicinal chemistry, owing to the unique structural and electronic properties of these motifs. Research has demonstrated the successful preparation of spirocyclic oxetane-fused benzimidazoles through a multi-step synthetic sequence starting from precursors that, while not N-(4-nitrophenyl)oxetan-3-amine itself, involve the crucial reaction of a spirocyclic oxetane with a nitrophenyl electrophile.

A key strategy involves the nucleophilic aromatic substitution of 1,4-dibromo-2-nitrobenzene (B110544) with spirocyclic amino-oxetanes, such as 2-oxa-6-azaspiro[3.3]heptane and 2-oxa-7-azaspiro[3.5]nonane. radtech.orgresearchgate.net This reaction, typically carried out in the presence of a base like potassium carbonate in a solvent such as DMF, proceeds in high yield to furnish the corresponding N-(5-bromo-2-nitrophenyl)-substituted spirocyclic oxetane. radtech.orgresearchgate.net

The subsequent steps to achieve the fused benzimidazole ring system involve:

Reduction of the Nitro Group: The nitro group of the intermediate is reduced to a primary amine. This transformation is commonly achieved using iron powder in the presence of an aqueous solution of an electrolyte like ammonium (B1175870) chloride. This method provides the corresponding aniline derivative in excellent yields (typically around 95%). radtech.orgresearchgate.net

Acetylation: The newly formed aniline is then acetylated to form an acetamide. This step is crucial for the subsequent cyclization. Reagents such as acetyl chloride or acetic anhydride can be employed for this purpose. radtech.orgresearchgate.net

Oxidative Cyclization: The final and key step is the oxidative cyclization of the o-cycloalkylaminoacetanilide intermediate to form the benzimidazole ring. A common and effective reagent for this transformation is Oxone® in formic acid. radtech.orgresearchgate.netresearchgate.net This reaction leads to the formation of the desired tetracyclic spiro[oxetane-3,3'-pyrido[1,2-a]benzimidazole] system. radtech.org

Interestingly, the success of the oxidative cyclization has been shown to be dependent on the size of the spirocyclic amine. While the derivative of 2-oxa-7-azaspiro[3.5]nonane cyclizes successfully to yield the fused benzimidazole, the analogous derivative from the more strained 2-oxa-6-azaspiro[3.3]heptane system was found to be unstable under the same conditions, leading to an intractable mixture of products. radtech.orgresearchgate.net The structure of the successfully synthesized tetracyclic system has been unequivocally confirmed by X-ray crystallography. radtech.orgresearchgate.net

Table 1: Key Intermediates and Products in the Synthesis of Benzimidazole-Fused Oxetanes

| Compound Name | Structure | Role in Synthesis |

| 1,4-Dibromo-2-nitrobenzene | Starting electrophile | |

| 2-Oxa-7-azaspiro[3.5]nonane | Spirocyclic oxetane nucleophile | |

| 6-(5-Bromo-2-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane | Intermediate after SNAr | |

| N-[5-Bromo-2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)phenyl]acetamide | Acetanilide precursor for cyclization | |

| 7'-Bromo-1',2'-dihydro-4'H-spiro[oxetane-3,3'-pyrido[1,2-a]benzimidazole] | Final fused benzimidazole product |

Formation of Oxazaheterocycles from Related (Nitrophenyl)aminoethanol Precursors

The synthesis of oxazaheterocycles from precursors structurally related to N-(4-nitrophenyl)oxetan-3-amine, such as (nitrophenyl)aminoethanols, provides valuable insights into the reactivity of the nitrophenylamino moiety. The reactions of 2-amino-1-(4-nitrophenyl)ethanol (B107438) with various electrophilic reagents have been shown to yield a range of five- and six-membered oxazaheterocycles. magtech.com.cn

These transformations leverage the two nucleophilic centers in the aminoalcohol precursor: the amino group and the hydroxyl group. By reacting with bifunctional electrophiles, these precursors can be cyclized into various heterocyclic systems. For instance, the reaction of 2-{[bicyclo[2.2.1]hept-5-en-2-ylmethyl]amino}-1-(4-nitrophenyl)ethan-1-ol with different electrophiles has been reported to produce the following oxazaheterocycles: magtech.com.cn

1,3-Oxazolidin-2-ones: These are formed by reaction with carbonyldiimidazole (CDI). The CDI acts as a phosgene (B1210022) equivalent, bridging the amino and hydroxyl groups to form the cyclic carbamate.

Morpholin-2,3-diones: Treatment with oxalyl chloride leads to the formation of this six-membered ring system, incorporating the two carbonyl groups from the electrophile.

1,3-Oxazolidines: Reaction with aldehydes, such as formaldehyde or benzaldehyde, results in the formation of a 1,3-oxazolidine ring, where the aldehyde carbon becomes the C2 of the heterocyclic ring.

These heterocyclization reactions demonstrate the utility of the (4-nitrophenyl)aminoethanol framework as a versatile scaffold for the synthesis of diverse oxazaheterocycles. magtech.com.cn

Table 2: Synthesis of Oxazaheterocycles from a (Nitrophenyl)aminoethanol Precursor

| Precursor | Electrophilic Reagent | Resulting Heterocycle |

| 2-{[Bicyclo[2.2.1]hept-5-en-2-ylmethyl]amino}-1-(4-nitrophenyl)ethan-1-ol | Carbonyldiimidazole | 1,3-Oxazolidin-2-one derivative |

| 2-{[Bicyclo[2.2.1]hept-5-en-2-ylmethyl]amino}-1-(4-nitrophenyl)ethan-1-ol | Oxalyl chloride | Morpholin-2,3-dione derivative |

| 2-{[Bicyclo[2.2.1]hept-5-en-2-ylmethyl]amino}-1-(4-nitrophenyl)ethan-1-ol | Formaldehyde/Benzaldehyde | 1,3-Oxazolidine derivative |

Oligomeric and Polymeric Derivatives Incorporating Oxetane-Nitrophenylamine Motifs

The synthesis of oligomeric and polymeric materials derived directly from N-(4-nitrophenyl)oxetan-3-amine is not extensively documented in the current scientific literature. However, the broader field of oxetane polymerization provides a basis for understanding how such monomers could potentially be incorporated into polymer chains.

Oxetanes are known to undergo polymerization primarily through cationic ring-opening polymerization (CROP). radtech.orgrpi.edu This process is typically initiated by strong acids or photo-acid generators. The polymerization of 3-substituted oxetanes is a well-established method for producing polyethers with functional side chains. researchgate.net In principle, if the secondary amine of N-(4-nitrophenyl)oxetan-3-amine does not interfere with the cationic process, it could be polymerized in this manner to yield a polyether with pendant N-(4-nitrophenyl)amino groups.

Alternatively, the amine functionality could be used in polyaddition or polycondensation reactions. However, the synthesis of polymers containing both oxetane and nitrophenyl groups often follows different routes. For example, polymers with pendant oxetane groups can be synthesized first, and then the nitrophenyl moiety could be introduced through post-polymerization modification, although this approach has not been specifically reported for the N-(4-nitrophenyl)amine group.

Research into oxetane-containing polymers has largely focused on applications such as photo-curable resins and energetic materials. radtech.orguni-muenchen.de For instance, poly(methacrylates) with pendant oxetane groups have been prepared by the radical polymerization of oxetane-containing methacrylate (B99206) monomers. radtech.org Additionally, the synthesis of energetic polymers often involves the polymerization of oxetane monomers bearing nitro groups, but typically these are nitroalkane functionalities rather than nitrophenylamine groups. uni-muenchen.de

While the direct polymerization of N-(4-nitrophenyl)oxetan-3-amine remains an underexplored area, the established principles of oxetane ring-opening polymerization and the synthesis of functional polyethers suggest potential pathways for the future development of such materials.

Computational Chemistry and Theoretical Investigations of N 4 Nitrophenyl Oxetan 3 Amine and Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules. DFT calculations allow for the detailed exploration of the geometric and electronic features of N-(4-nitrophenyl)oxetan-3-amine and its analogues.

Geometry Optimization and Conformational Landscape Analysis

The three-dimensional structure of N-(4-nitrophenyl)oxetan-3-amine is crucial to its function and interactions. Geometry optimization using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the most stable arrangement of atoms in the molecule.

The oxetane (B1205548) ring is not planar but exists in a puckered conformation to relieve ring strain. researchgate.netacs.org The degree of this puckering is influenced by the substituents on the ring. For a 3-substituted oxetane like N-(4-nitrophenyl)oxetan-3-amine, the puckering angle is a key geometric parameter. In related substituted oxetanes, these puckering angles have been determined through X-ray crystallography. rutgers.edu The introduction of a substituent at the 3-position can lead to different puckered conformations, and computational analysis helps in determining their relative energies.

Furthermore, the orientation of the N-(4-nitrophenyl)amino group relative to the oxetane ring presents another layer of conformational complexity. Rotation around the C3-N bond can lead to different conformers with distinct energy profiles. DFT calculations can map this conformational landscape, identifying the global minimum energy structure and the energy barriers between different conformations. For analogous N-aryl amines, intramolecular hydrogen bonding and steric hindrance are known to play significant roles in determining the preferred conformation. nih.gov

Table 1: Predicted Geometric Parameters for the Lowest Energy Conformer of N-(4-nitrophenyl)oxetan-3-amine (Illustrative Data)

| Parameter | Predicted Value |

| Oxetane Puckering Angle | ~15-20° |

| C-O Bond Length (Oxetane) | ~1.45 Å |

| C-C Bond Length (Oxetane) | ~1.54 Å |

| C3-N Bond Length | ~1.40 Å |

| N-C(aryl) Bond Length | ~1.38 Å |

| Dihedral Angle (Oxetane plane - Phenyl plane) | ~30-45° |

Note: These values are illustrative and based on typical DFT calculations for analogous substituted oxetanes and nitroanilines.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Charge Distribution

The electronic properties of N-(4-nitrophenyl)oxetan-3-amine are dominated by the interplay between the electron-donating amino group and the electron-withdrawing nitro group, mediated by the phenyl ring and influenced by the oxetane moiety.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity and electronic transitions. For N-(4-nitrophenyl)oxetan-3-amine, the HOMO is expected to be localized primarily on the electron-rich amino group and the phenyl ring, while the LUMO will be concentrated on the electron-deficient nitro group and the phenyl ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and spectral properties. A smaller gap generally implies higher reactivity. For nitroaromatic amines, this gap is typically in a range that allows for visible light absorption. researchgate.netresearchgate.net

Analysis of the charge distribution provides insights into the molecule's polarity and potential sites for intermolecular interactions. The nitrogen atom of the amino group and the oxygen atoms of the nitro group are expected to carry partial negative charges, while the hydrogen atoms of the amino group and the carbon atoms attached to the nitro and amino groups will have partial positive charges. The oxetane ring itself has an inductive electron-withdrawing effect which can influence the basicity of the adjacent amino group. epa.gov

Table 2: Predicted Electronic Properties of N-(4-nitrophenyl)oxetan-3-amine (Illustrative Data)

| Property | Predicted Value |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -2.5 eV |

| HOMO-LUMO Gap | ~ 4.0 eV |

| Dipole Moment | ~ 6-8 D |

| Mulliken Atomic Charge on Amino N | ~ -0.4 e |

| Mulliken Atomic Charge on Nitro N | ~ +0.6 e |

Note: These values are illustrative and based on DFT calculations for analogous nitroaniline derivatives.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorptions)

DFT calculations are widely used to predict various spectroscopic parameters, which can be invaluable for the identification and characterization of N-(4-nitrophenyl)oxetan-3-amine.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts using the Gauge-Including Atomic Orbital (GIAO) method within DFT can provide a reliable prediction of the NMR spectrum. nih.govnrel.govnih.govrsc.org The predicted shifts, when compared with experimental data, can confirm the molecular structure and assign specific resonances to individual atoms.

Vibrational Frequencies: The infrared (IR) and Raman spectra of N-(4-nitrophenyl)oxetan-3-amine can be simulated by calculating the harmonic vibrational frequencies. researchgate.netepa.govrsc.orgslideshare.netscirp.org These calculations help in assigning the observed vibrational bands to specific molecular motions, such as the characteristic symmetric and asymmetric stretching modes of the NO2 group (typically found around 1300-1370 cm⁻¹ and 1500-1570 cm⁻¹, respectively), the N-H stretching of the amine, and the C-O-C stretching of the oxetane ring. researchgate.net

UV-Vis Absorptions: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. iosrjournals.orgnih.govresearchgate.net For N-(4-nitrophenyl)oxetan-3-amine, the calculations would likely predict a strong absorption band in the UV-visible region corresponding to the HOMO-LUMO transition, which has significant charge-transfer character from the amino group to the nitro group. arcjournals.org

Table 3: Predicted Spectroscopic Data for N-(4-nitrophenyl)oxetan-3-amine (Illustrative Data)

| Spectroscopic Parameter | Predicted Value/Range |

| ¹³C NMR (C-NO₂) | ~145-150 ppm |

| ¹³C NMR (C-NH) | ~140-145 ppm |

| ¹H NMR (NH) | ~6.0-7.0 ppm |

| IR ν(NO₂) asymmetric | ~1520-1550 cm⁻¹ |

| IR ν(NO₂) symmetric | ~1330-1360 cm⁻¹ |

| UV-Vis λmax | ~380-420 nm |

Note: These values are illustrative and based on DFT and TD-DFT calculations for analogous compounds.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals conformational changes and intermolecular interactions.

Conformational Dynamics and Flexibility Studies of the Oxetane Ring

MD simulations can provide a detailed picture of the flexibility of the oxetane ring in N-(4-nitrophenyl)oxetan-3-amine. mdpi.com The puckered conformation of the ring is not static but can invert between different puckered states. MD simulations can reveal the timescale and energy barriers associated with this ring-puckering motion. The presence of the bulky N-(4-nitrophenyl)amino substituent will likely influence the dynamics of this process. These simulations can also explore the rotational dynamics around the C3-N and N-C(aryl) bonds, providing a more complete understanding of the molecule's conformational preferences in a dynamic environment.

Simulation of Intermolecular Interactions and Solvent Effects

The behavior of N-(4-nitrophenyl)oxetan-3-amine in a biological or chemical environment is governed by its interactions with surrounding molecules, particularly the solvent. MD simulations are an excellent tool for studying these interactions. rutgers.eduacs.org

By placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water), one can observe the formation and dynamics of hydrogen bonds between the amino and nitro groups and the solvent. rutgers.edunih.gov The simulations can also reveal how the solvent influences the conformational preferences of the molecule. For instance, a polar solvent might stabilize a more polar conformer. Understanding these solvent effects is crucial for predicting the molecule's behavior in solution. researchgate.netnih.gov Furthermore, MD simulations can be used to study the aggregation behavior of N-(4-nitrophenyl)oxetan-3-amine molecules, providing insights into potential intermolecular π-π stacking interactions between the nitrophenyl rings. nih.gov

Mechanistic Insights from Computational Modeling

Computational chemistry serves as a powerful tool to unravel the intricate details of reaction mechanisms that are often difficult to discern through experimental means alone. In the context of N-(4-nitrophenyl)oxetan-3-amine and its analogues, computational modeling, particularly using Density Functional Theory (DFT), provides critical insights into the dynamics of their formation, typically through a Nucleophilic Aromatic Substitution (SNAr) pathway. These theoretical investigations allow for the characterization of transient species, the mapping of reaction pathways, and the prediction of reaction kinetics, offering a molecular-level understanding of the synthesis.

The formation of N-(4-nitrophenyl)oxetan-3-amine generally involves the reaction of oxetan-3-amine with an activated aryl halide, such as 4-fluoronitrobenzene. The electron-withdrawing nitro group on the phenyl ring is crucial as it activates the ring towards nucleophilic attack, a key feature of SNAr reactions masterorganicchemistry.comfishersci.co.uk. Computational models can precisely quantify the electronic effect of such substituents on the reaction energetics.

Transition State Characterization and Reaction Pathway Elucidation

The SNAr mechanism for the formation of N-(4-nitrophenyl)oxetan-3-amine is generally accepted to proceed through a two-step addition-elimination sequence. Computational studies on analogous SNAr reactions have been instrumental in characterizing the key structures along this reaction coordinate, including the reactants, transition states, intermediates, and products masterorganicchemistry.comresearchgate.net.

The reaction pathway commences with the nucleophilic attack of the nitrogen atom of oxetan-3-amine on the carbon atom of the aryl ring that bears the leaving group (e.g., fluorine). This leads to the formation of a high-energy transition state (TS1) . Computational calculations can determine the geometry of this transition state, which typically shows a partial bond forming between the nitrogen and the aryl carbon, and the C-F bond beginning to elongate.

Following TS1, the reaction proceeds to a relatively stable intermediate known as a Meisenheimer complex . This species is a negatively charged intermediate where the aromaticity of the ring is temporarily broken masterorganicchemistry.com. The negative charge is delocalized across the aromatic system and is significantly stabilized by the presence of the electron-withdrawing nitro group. DFT calculations can map the electron density distribution in this intermediate, visually confirming the stabilizing effect of the nitro group.

From the Meisenheimer complex, the reaction proceeds over a second, typically lower energy, transition state (TS2) . This transition state corresponds to the expulsion of the leaving group (fluoride ion). In TS2, the C-F bond is nearly broken, and the aromaticity of the phenyl ring is being restored. Finally, the departure of the fluoride (B91410) ion leads to the formation of the stable product, N-(4-nitrophenyl)oxetan-3-amine.

Some computational studies on similar SNAr reactions have suggested that for certain substrates and nucleophiles, the reaction may proceed through a concerted mechanism where the Meisenheimer complex is not a true intermediate but rather part of the transition state structure researchgate.net. However, for the reaction of an amine with a highly activated aryl fluoride, the stepwise mechanism with a distinct Meisenheimer intermediate is more commonly supported by computational evidence.

Energy Profiles and Reaction Rate Predictions

A key output of computational investigations is the reaction energy profile, which plots the potential energy of the system as it progresses along the reaction coordinate. This profile provides quantitative data on the thermodynamics and kinetics of the reaction.

Computational methods can predict these activation energies. For instance, studies on the thermal decomposition of related N-aryl compounds have reported calculated activation energies mdpi.com. In the context of SNAr, the rate-determining step is usually the initial nucleophilic attack leading to the formation of the Meisenheimer complex, making the energy of TS1 the primary determinant of the reaction rate masterorganicchemistry.com.

The following table provides a hypothetical, yet representative, set of calculated energetic data for the SNAr reaction between oxetan-3-amine and 4-fluoronitrobenzene, based on typical values from computational studies of similar systems.

| Parameter | Description | Representative Calculated Value (kcal/mol) |

| ΔG‡ (TS1) | Free Energy of Activation for Meisenheimer Complex Formation | +18.5 |

| ΔG (Intermediate) | Free Energy of the Meisenheimer Complex relative to Reactants | -5.2 |

| ΔG‡ (TS2) | Free Energy of Activation for Leaving Group Expulsion | +12.3 |

| ΔG (Reaction) | Overall Free Energy of Reaction | -25.0 |

These energetic parameters can be used within the framework of Transition State Theory to predict theoretical reaction rate constants (k). The rate is exponentially dependent on the activation energy. Therefore, even small changes in the calculated ΔG‡ can lead to significant differences in the predicted reaction rate. Computational studies can also explore the effect of different solvents on the energy profile and reaction rates by using implicit or explicit solvent models nih.gov.

Furthermore, computational models can predict how modifications to the reactants, such as changing the substituent on the phenyl ring or altering the structure of the amine, would affect the energy profile and, consequently, the reaction rate. For example, replacing the nitro group with a less electron-withdrawing group would be predicted to increase the activation energy and slow down the reaction.

Advanced Materials Science Applications and Role As Key Synthetic Building Blocks

Utilization in the Synthesis of Complex Heterocyclic Scaffolds

The unique combination of reactive functional groups within N-(4-nitrophenyl)oxetan-3-amine makes it a promising candidate for the synthesis of complex heterocyclic structures. The presence of the nucleophilic secondary amine and the electrophilic character of the nitrophenyl group, coupled with the reactivity of the oxetane (B1205548) ring, provides multiple avenues for cyclization and annulation reactions.

Precursors for Diverse Multi-Ring Systems

While direct literature specifically detailing the use of N-(4-nitrophenyl)oxetan-3-amine as a precursor for diverse multi-ring systems is not extensively available, the constituent parts of the molecule are well-known participants in heterocyclic synthesis. For instance, nitroalkenes, which share the nitroaromatic feature, are widely used in the synthesis of three- to five-membered O, N, and S-heterocycles through reactions like Michael additions and cycloadditions. It is conceivable that the 4-nitrophenyl moiety in N-(4-nitrophenyl)oxetan-3-amine could be chemically modified to an alkene to participate in similar transformations.

Furthermore, compounds containing a 4-nitrophenyl group are often employed as starting materials in the synthesis of various heterocyclic systems, such as 5,6,7,8-tetrahydroisoquinolines. These syntheses often involve the reaction of the nitrophenyl-containing starting material with other reagents to build up the final heterocyclic framework.

Strategic Incorporation into Novel Molecular Architectures

The strategic incorporation of N-(4-nitrophenyl)oxetan-3-amine into novel molecular architectures is an area of significant potential. The oxetane ring, in particular, is of growing interest in medicinal chemistry and materials science. It can act as a polar, metabolically stable isostere for other functional groups. beilstein-journals.org The synthesis of 3-aryl-3-aminooxetanes has been reported through defluorosulphonylative coupling, highlighting a pathway to derivatives that could be analogous to N-(4-nitrophenyl)oxetan-3-amine. beilstein-journals.org

The synthesis of complex N-heterocyclic compounds is a cornerstone of drug discovery, with nitrogen heterocycles present in a significant portion of FDA-approved pharmaceuticals. The development of synthetic methodologies to create novel N-heterocyclic scaffolds is an active area of research. While specific examples using N-(4-nitrophenyl)oxetan-3-amine are not prominent in the literature, its structural motifs are highly relevant to this field.

Integration into Functional Polymers and Organic Electronic Materials

The electronic properties endowed by the 4-nitrophenyl group, combined with the structural features of the oxetane and amine moieties, suggest that N-(4-nitrophenyl)oxetan-3-amine could be a valuable component in the design of functional polymers and organic electronic materials.

Development of Hole Transporting Materials (HTM) with Oxetane Moieties

Hole transporting materials (HTMs) are critical components in organic electronic devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells. beilstein-journals.orgmdpi.com The function of an HTM is to efficiently transport positive charge carriers (holes). Many high-performance HTMs are based on triarylamine structures. While there is no direct report of N-(4-nitrophenyl)oxetan-3-amine being used as an HTM, related chemistries are highly relevant.

Research has been conducted on photoreactive hole-transporting polymers that bear oxetane moieties. uni.lu These polymers are synthesized by copolymerizing monomers containing hole-transporting units (like carbazole) and monomers with photopolymerizable oxetane groups. This approach allows for the creation of cross-linked HTL films, which are robust and insoluble, enabling the fabrication of multilayer devices.

The general structure of N-(4-nitrophenyl)oxetan-3-amine, with its aromatic amine component, aligns with the fundamental requirements for a hole-transporting molecule. The amine group can be oxidized to a radical cation, which is a key step in the hole transport process. The electron-withdrawing nitro group would significantly influence the electronic properties, which would need to be considered in device design.

Below is a table of representative hole transporting materials, highlighting the common structural motifs.

| Compound Name | Key Structural Features | Application |

| Spiro-OMeTAD | Spirobifluorene core with methoxy-substituted diphenylamine (B1679370) arms | Perovskite Solar Cells |

| PTAA | Poly(triarylamine) | Perovskite Solar Cells |

| m-MTDATA | Starburst triphenylamine (B166846) derivative | Perovskite Solar Cells |

Exploration as Non-Linear Optical (NLO) Chromophores and Related Optical Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, which can be exploited for applications such as frequency doubling of light and optical switching. google.com A common design for NLO chromophores involves a π-conjugated system linking an electron-donating group to an electron-accepting group.

The structure of N-(4-nitrophenyl)oxetan-3-amine fits this "push-pull" paradigm. The amine group acts as an electron donor, while the nitro group is a strong electron acceptor. These are connected through the phenyl ring, which provides the π-conjugated bridge. Compounds with similar structures, such as N-(4-nitrophenyl)-L-prolinol (NPP) and 2-methyl-4-nitroaniline (B30703) (MNA), are well-known organic NLO materials. google.com

While there is no specific data on the NLO properties of N-(4-nitrophenyl)oxetan-3-amine, it is plausible that it would exhibit second-order NLO effects. The oxetane ring could serve to influence the crystal packing of the molecule, which is a critical factor for achieving a non-centrosymmetric arrangement necessary for bulk second-order NLO activity. Furthermore, this molecule could potentially be incorporated into polymers to create stable, processable NLO materials. nih.gov

The table below lists some known organic NLO materials with the push-pull structural motif.

| Compound Name | Electron Donor | Electron Acceptor |

| N-(4-nitrophenyl)-L-prolinol (NPP) | Prolinol | Nitro group |

| 2-methyl-4-nitroaniline (MNA) | Amino group | Nitro group |

| 4-dimethylamino-4'-nitrostilbene (DANS) | Dimethylamino group | Nitro group |

General Synthetic Utility in Academic and Industrial Chemical Research

Beyond specific applications in advanced materials, N-(4-nitrophenyl)oxetan-3-amine serves as a versatile building block in both academic and industrial chemical research. The presence of three distinct functional groups—a secondary amine, a nitroaromatic ring, and an oxetane—provides a rich platform for a variety of chemical transformations.

The secondary amine can undergo a wide range of reactions, including acylation, alkylation, and coupling reactions, to introduce further complexity. The nitro group can be reduced to an amine, which can then be diazotized or participate in other reactions, or it can be used to activate the aromatic ring for nucleophilic aromatic substitution. The oxetane ring, being a strained four-membered heterocycle, can be opened under various conditions to yield 1,3-difunctionalized linear structures.

The combination of these reactive sites makes N-(4-nitrophenyl)oxetan-3-amine a valuable intermediate for the synthesis of a diverse array of more complex molecules for applications in medicinal chemistry, agrochemicals, and materials science. The modular nature of its reactivity allows for the systematic modification of its structure to fine-tune properties for specific applications. For instance, the synthesis of rivaroxaban, an anticoagulant drug, involves a key intermediate, 4-(4-aminophenyl)-3-morpholinone, which is synthesized from p-halonitrobenzene, highlighting the industrial relevance of nitrophenylamines in the synthesis of complex, high-value molecules. google.com

Versatile Building Blocks in Diversified Chemical Libraries